Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate
Description
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate is a chiral β-amino ester featuring a 3,5-dichlorophenyl substituent. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of high-purity active pharmaceutical ingredients (APIs). The compound’s stereochemistry (3S configuration) is essential for its biological activity and binding specificity.
Properties
Molecular Formula |
C10H11Cl2NO2 |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6/h2-4,9H,5,13H2,1H3/t9-/m0/s1 |
InChI Key |
GLERNDQQVPPSNJ-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-(3,5-dichlorophenyl)propanoate typically involves the reaction of 3,5-dichlorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate can undergo various chemical reactions, including:
- Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
- Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
- Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
- Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
- Oxidation: Formation of nitroso or nitro derivatives.
- Reduction: Formation of the corresponding alcohol.
- Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate is used as a building block in the synthesis of more complex organic molecules.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also serve as a probe to study enzyme-substrate interactions due to its structural similarity to natural amino acids.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The dichlorophenyl group is known to impart biological activity, making this compound a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Biological Activity
Chemical Structure and Properties
This compound has the molecular formula \$$C{10}H{11}Cl2NO2\$$. It features an amino group, a dichlorophenyl moiety, and a propanoate ester, contributing to its lipophilicity and potential interactions with biological targets. The compound can exist in two enantiomeric forms, (3S) and (3R), which may exhibit different biological activities due to their chirality.
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution reaction between 3,5-dichloroaniline and methyl acrylate in the presence of a base such as sodium hydroxide. This method is scalable for industrial applications and allows for the production of high-purity products through techniques like recrystallization or chromatography.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity. Derivatives of dichlorophenyl compounds have been studied for their potential as antimicrobial agents. This compound may share these properties due to its structural similarities.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Halogen-Substituted Analogs
Note: *Calculated molecular weight based on formula.
Key Findings:
- Chlorine vs. Fluorine : The dichlorophenyl analog exhibits higher molecular weight and lipophilicity compared to difluoro derivatives, which may enhance membrane permeability but reduce solubility .
Ester Group Modifications
Table 2: Ester Variants
Key Findings:
- Methyl vs. Ethyl Esters : Methyl esters generally offer higher metabolic stability, whereas ethyl esters may improve bioavailability due to slower hydrolysis .
Hydrochloride Salt vs. Free Base
The hydrochloride salt form (CAS 1423040-66-7) is preferred in industrial settings for its improved crystallinity and handling stability. However, the free base (CAS 1213081-03-8) is critical for reactions requiring neutral pH conditions .
Biological Activity
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate, also known by its CAS number 1213081-03-8, is a compound of significant interest due to its biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H11Cl2NO2
- Molecular Weight : 248.11 g/mol
- CAS Number : 1213081-03-8
- Synonyms : Methyl (s)-3-amino-3-(3,5-dichlorophenyl)propanoate
This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. Research indicates that compounds with similar structures can inhibit the reuptake of monoamines such as dopamine (DA), norepinephrine (NE), and serotonin (5HT) in vitro. This suggests potential applications in treating mood disorders and addiction.
Biological Activity Overview
-
Neurotransmitter Reuptake Inhibition :
- Studies have shown that analogues of this compound can inhibit DA and NE uptake, which is crucial for developing antidepressants and smoking cessation aids. For instance, one study reported that certain analogues were significantly more potent than established drugs in inhibiting neurotransmitter reuptake .
- Antidepressant Potential :
-
Cytotoxicity Studies :
- In vitro assays demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. The compound's structural characteristics contribute to its effectiveness against human leukemia cells, with IC50 values indicating significant potency in certain configurations .
Case Study 1: Antidepressant Activity
A study evaluated the effects of this compound on animal models of depression. The results indicated a marked improvement in depressive behaviors compared to control groups, suggesting the compound's potential as an antidepressant.
Case Study 2: Cancer Cell Cytotoxicity
In a comparative analysis of various analogues, this compound was found to inhibit the proliferation of several cancer cell lines more effectively than traditional chemotherapeutics. The study highlighted its mechanism involving apoptosis induction in targeted cells.
Research Findings Summary Table
Q & A
Q. What are the standard synthetic routes for Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, starting with the esterification of the corresponding amino acid. For example, one method uses 3,5-dichlorobenzaldehyde and glycine methyl ester in the presence of a reducing agent like sodium borohydride under reflux conditions. Critical parameters include temperature control (e.g., 60–80°C), solvent selection (e.g., methanol or THF), and reaction time (24–48 hours). Progress is monitored via TLC, and purity is confirmed using NMR and LCMS (ES) (e.g., m/z 448.4 [M+H]+) .
Q. How is the stereochemical integrity of the (3S) configuration maintained during synthesis?
Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, are employed to ensure enantiomeric purity. The use of stereospecific catalysts (e.g., chiral Lewis acids) during key steps like reductive amination can also preserve the (3S) configuration. Post-synthesis, optical rotation measurements and X-ray crystallography validate stereochemistry .
Q. What analytical methods are recommended for characterizing this compound?
- NMR spectroscopy : To confirm the presence of the dichlorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and the methyl ester (δ 3.6–3.8 ppm).
- LCMS (ES) : For molecular ion verification and purity assessment.
- Chiral HPLC : To determine enantiomeric excess (>98% for high-purity batches) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution or stereochemistry) impact biological activity compared to analogs?
Comparative studies with analogs like Methyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate reveal that:
- Halogen position : 3,5-dichloro substitution enhances steric bulk and lipophilicity, improving membrane permeability.
- Stereochemistry : The (3S) configuration shows higher affinity for target enzymes (e.g., proteases) than the (3R) form, as evidenced by IC₅₀ values (e.g., 0.5 μM vs. 2.1 μM) .
Q. What strategies resolve contradictions in reported reactivity data (e.g., hydrolysis rates under acidic vs. basic conditions)?
Discrepancies in hydrolysis kinetics arise from the ester group’s sensitivity to pH. Under basic conditions (pH >10), the ester hydrolyzes rapidly (t₁/₂ = 2 hours), while acidic conditions (pH 2–4) show slower degradation (t₁/₂ = 24 hours). Stability studies using HPLC-UV at 254 nm are recommended to validate these conditions .
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like G-protein-coupled receptors. For example, the dichlorophenyl moiety’s hydrophobic interactions with receptor pockets can be optimized by introducing electron-withdrawing groups (e.g., -CF₃), improving binding energy scores (ΔG ≤ -9.0 kcal/mol) .
Q. What methodologies assess the compound’s metabolic stability in vitro?
- Hepatic microsome assays : Incubate with rat or human liver microsomes (37°C, NADPH regeneration system) and quantify parent compound loss via LC-MS/MS.
- CYP450 inhibition screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4 IC₅₀ = 15 μM) .
Methodological Notes
- Synthesis Optimization : Replace batch reactors with continuous flow systems to improve yield (from 50% to >80%) and reduce byproducts .
- Data Contradiction Analysis : Cross-validate NMR and LCMS data with independent techniques like FT-IR to resolve structural ambiguities .
- Biological Assays : Use SPR (surface plasmon resonance) for real-time binding kinetics (ka/kd rates) to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
